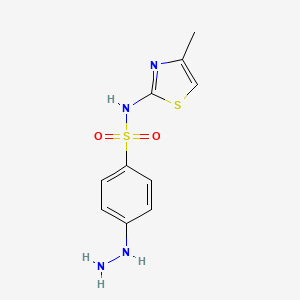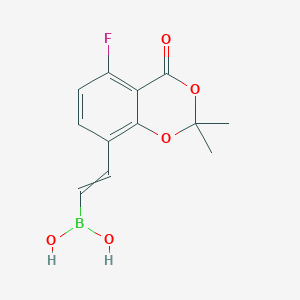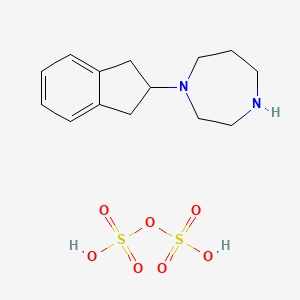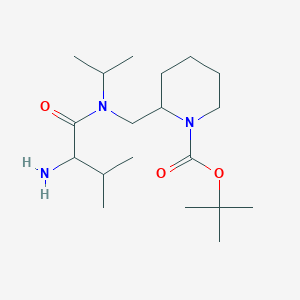
4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide is a compound that features a hydrazine group, a thiazole ring, and a benzenesulfonamide moiety
Méthodes De Préparation
The synthesis of 4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones in the presence of a base.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide moiety can be introduced via sulfonation reactions, where a benzene derivative is treated with sulfonating agents like chlorosulfonic acid.
Introduction of the Hydrazine Group: The hydrazine group can be added through the reaction of the intermediate compound with hydrazine hydrate under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .
Applications De Recherche Scientifique
4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular pathways.
Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Research has shown that derivatives of this compound exhibit significant antibacterial activity, making it a promising candidate for the development of new antibiotics .
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Hydrazinyl-N-(4-methylthiazol-2-yl)benzenesulfonamide include:
Sulfathiazole: An antimicrobial drug with a thiazole ring and a sulfonamide group.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Compared to these compounds, this compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H12N4O2S2 |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
4-hydrazinyl-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S2/c1-7-6-17-10(12-7)14-18(15,16)9-4-2-8(13-11)3-5-9/h2-6,13H,11H2,1H3,(H,12,14) |
Clé InChI |
LKOAXPJVUSQDIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)

![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)

![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)

![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
![6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B14788105.png)
![tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14788110.png)
![Ethyl 2-(cyanomethyl)-3-[2-nitro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoate](/img/structure/B14788114.png)


